Sarar

CAS No.:

Cat. No.: VC1849826

Molecular Formula: C21H41N9

Molecular Weight: 419.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H41N9 |

|---|---|

| Molecular Weight | 419.6 g/mol |

| IUPAC Name | 8-N-[(4-aminophenyl)methyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine |

| Standard InChI | InChI=1S/C21H41N9/c22-19-3-1-18(2-4-19)11-30-21-15-27-8-5-24-12-20(23,13-25-6-9-28-16-21)14-26-7-10-29-17-21/h1-4,24-30H,5-17,22-23H2 |

| Standard InChI Key | OOLRAQKFMNOZBV-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)NCC3=CC=C(C=C3)N |

Introduction

Chemical Structure and Properties

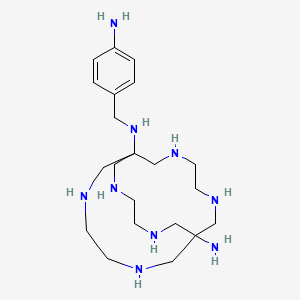

Sarar, with the IUPAC name 1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine, possesses a unique molecular structure that provides excellent chelating properties . The compound has a molecular formula of C21H41N9 and a molecular weight of 419.6 g/mol . Its structure consists of a hexaazabicyclo[6.6.6]eicosane cage core with an aminobenzyl functional group attached to one of the nitrogen atoms, creating a versatile platform for bioconjugation .

The structural framework of Sarar features multiple nitrogen donor atoms strategically positioned within the cage architecture, providing optimal coordination sites for transition metal ions. This arrangement results in complexes with remarkable stability under physiological conditions. The aminobenzyl group serves as a reactive handle for conjugation to proteins, peptides, and other biomolecules without compromising the chelating capacity of the cage structure .

Physical and Chemical Characteristics

Sarar exists as a solid compound with distinctive coordination chemistry properties. The presence of multiple nitrogen donor atoms within its structure creates an ideal environment for binding various metal ions, particularly transition metals relevant to nuclear medicine applications . The compound's cage-like architecture provides a three-dimensional coordination sphere that effectively encapsulates metal ions, protecting them from competing ligands in biological systems.

| Property | Value/Characteristic |

|---|---|

| Molecular Formula | C21H41N9 |

| Molecular Weight | 419.6 g/mol |

| Physical State | Solid |

| Structure Type | Hexaazamacrobicyclic cage |

| Functional Group | Aminobenzyl |

| Coordination Sites | Multiple nitrogen donors |

| InChI Key | OOLRAQKFMNOZBV-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of Sarar involves sophisticated organic chemistry techniques to construct the complex cage structure and incorporate the aminobenzyl functional group. The compound was specifically designed for conjugation to proteins and subsequent complexation with radiometals for imaging applications . Characterization of Sarar typically employs multiple analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .

As reported in the literature, Sarar has been synthesized and characterized by microanalyses, proton NMR, and electrospray mass spectrometry . These analytical methods confirm the structural integrity and purity of the compound, which are critical factors for its application in radiopharmaceutical development.

Metal Complexation Properties

One of the most significant attributes of Sarar is its exceptional metal ion complexation behavior, particularly with transition metal ions relevant to nuclear medicine applications. Studies have demonstrated that the complexation of selected transition metal ions (Cu(II), Ni(II), and Co(II) at 10^-6 M) by Sarar is complete within 30 minutes over a pH range of 6 to 8 . This rapid kinetics of complex formation is highly advantageous for radiopharmaceutical applications, where minimizing the time between radionuclide production and radiopharmaceutical administration is critical.

Copper Complexation

The complexation of copper ions, particularly the radioisotope copper-64 (^64Cu), has been extensively studied due to its relevance in PET imaging. The [^64Cu(Sarar)]^2+ complex demonstrates remarkable stability characteristics, setting it apart from many conventional chelating agents . Radiolabeling studies have shown that when Sarar is conjugated to targeting biomolecules, more than 95% of the ^64Cu is efficiently chelated by the immunoconjugate, resulting in high radiochemical purity .

The [^64Cu(Sarar)]^2+ complex exhibits exceptional stability in human plasma, with studies demonstrating stability for at least 174 hours . This prolonged stability is crucial for accurate imaging and minimizing non-target tissue exposure to the radioisotope. The remarkable kinetic inertness of the complex prevents transchelation (transfer of the metal ion to other proteins) or dissociation under physiological conditions .

| Metal Ion | Complexation Time | pH Range | Stability in Plasma | Radiochemical Purity |

|---|---|---|---|---|

| Cu(II)/^64Cu | <30 minutes | 6-8 | >174 hours | >95% |

| Ni(II) | <30 minutes | 6-8 | Not reported | Not applicable |

| Co(II) | <30 minutes | 6-8 | Not reported | Not applicable |

Applications in Medical Imaging

Sarar has emerged as a promising chelating agent for PET imaging, addressing significant limitations associated with conventional chelators. The compound's development was driven by the need for chelating agents that form stable complexes with radiometals, particularly ^64Cu, for improved diagnostic imaging .

Radioisotope Compatibility

The effectiveness of Sarar in radiopharmaceutical applications stems from its compatibility with various radioisotopes. Studies have primarily focused on ^64Cu due to its favorable decay characteristics for PET imaging (half-life of 12.7 hours, positron energy of 0.656 MeV, 17.8% positron emission) . The relatively long half-life of ^64Cu allows for extended imaging protocols and centralized production, making it particularly suitable for antibody-based imaging where optimal target-to-background ratios may require longer circulation times .

Radiolabeling procedures with ^64Cu are straightforward, typically involving the addition of ^64CuCl2 to Sarar-conjugated biomolecules in ammonium acetate buffer (pH 5.5), followed by incubation at room temperature for approximately 30 minutes . This simple procedure routinely achieves specific activities of at least 10 μCi/μg without requiring additional purification steps .

Biodistribution Characteristics

A distinctive advantage of Sarar-based radiopharmaceuticals is their favorable biodistribution profile. Studies in animal models have demonstrated that [^64Cu(Sarar)]^2+ complexes are rapidly excreted through the renal system, unlike free ^64Cu^2+ which typically accumulates in the liver and other non-target tissues . This renal clearance pathway minimizes radiation exposure to non-target organs and improves image quality by reducing background signal.

In biodistribution studies, only 5-10% of the injected dose of [^64Cu(Sarar)]^2+ complexes accumulated in the liver, a significantly lower value than typically observed with other chelators . This reduced hepatic uptake is attributed to the exceptional stability of the complex, preventing dissociation and subsequent binding of free copper to liver proteins.

Applications in Oncology Research

Sarar has demonstrated particular promise in oncology research, especially when conjugated to tumor-targeting biomolecules. The compound's ability to form stable complexes with ^64Cu while maintaining the bioactivity of the conjugated targeting moiety has led to several applications in cancer imaging.

Neuroblastoma and Melanoma Imaging

One of the most extensively studied applications of Sarar involves its conjugation to anti-GD2 monoclonal antibodies for imaging neuroblastoma and melanoma. GD2 is a disialoganglioside that is overexpressed on these tumor types, providing a specific target for molecular imaging .

Studies have conjugated Sarar to the anti-GD2 monoclonal antibody 14.G2a and its chimeric derivative, ch14.18, using carbodiimide coupling chemistry . Biodistribution studies in athymic nude mice bearing subcutaneous neuroblastoma (IMR-6, NMB-7) and melanoma (M21) xenografts have demonstrated significant tumor accumulation of the radiolabeled immunoconjugates, with 15-20% of the injected dose per gram accumulating in the tumor at 24 hours post-injection .

Importantly, uptake by GD2-negative tumor xenografts was significantly lower (<5% injected dose per gram), confirming the specificity of the targeting approach . MicroPET imaging studies further validated these findings, showing clear visualization of GD2-positive tumors with minimal uptake in GD2-negative tumors and non-target tissues such as the liver .

| Cancer Type | Targeting Moiety | Tumor Uptake (% ID/g) | Non-Target Tissue Uptake |

|---|---|---|---|

| Neuroblastoma | Anti-GD2 mAb (14.G2a, ch14.18) | 15-20% (24h) | Liver: 5-10% |

| Melanoma | Anti-GD2 mAb (14.G2a, ch14.18) | 15-20% (24h) | Liver: 5-10% |

| Prostate Cancer | Bombesin peptides | Variable | Under investigation |

Advantages Over Conventional Chelating Agents

Sarar offers several significant advantages over conventional chelating agents used in radiopharmaceutical development, particularly for ^64Cu-based PET imaging. These advantages stem from its unique structural features and the resulting stability of its metal complexes.

Enhanced Complex Stability

The hexaazamacrobicyclic cage structure of Sarar provides an optimal coordination environment for transition metal ions, resulting in complexes with exceptional thermodynamic stability and kinetic inertness . This enhanced stability minimizes the risk of in vivo transchelation or dissociation, which are common limitations with conventional chelators used for ^64Cu radiolabeling .

The stability of [^64Cu(Sarar)]^2+ complexes translates to improved imaging characteristics, including reduced non-specific uptake in the liver and other non-target tissues . This advantage is particularly significant for ^64Cu-based radiopharmaceuticals, as free copper tends to accumulate in the liver, reducing image contrast and increasing radiation exposure to this organ.

Rapid Complexation Kinetics

Sarar demonstrates rapid complexation kinetics with various transition metal ions, with complete binding occurring within 30 minutes at room temperature . This rapid reaction rate is advantageous for radiopharmaceutical applications, minimizing the decay-related loss of radioactivity during the labeling process and simplifying clinical preparation procedures.

The efficient radiolabeling process typically results in radiochemical purities exceeding 95%, without requiring additional purification steps . This high radiochemical purity contributes to improved image quality and reduced radiation exposure to non-target tissues.

Favorable Pharmacokinetics

The [^64Cu(Sarar)]^2+ complex and its bioconjugates exhibit favorable pharmacokinetic properties, including rapid clearance from non-target tissues and efficient elimination through the renal system . Biodistribution studies in mice have demonstrated that [^64Cu(Sarar)]^2+ complexes are rapidly excreted through the kidneys, unlike free ^64Cu^2+ which tends to accumulate in the liver and other organs .

This favorable elimination profile reduces radiation exposure to non-target tissues and improves image quality by reducing background signal. The combination of high target uptake and low non-target tissue accumulation results in high target-to-background ratios, enhancing the diagnostic value of the images obtained.

Current Research and Future Directions

Research on Sarar continues to evolve, with several areas of active investigation and potential future applications. The compound's exceptional chelating properties have stimulated interest in expanding its applications beyond the current focus on neuroblastoma and melanoma imaging.

Theranostic Applications

There is growing interest in the potential theranostic applications of Sarar, where the same targeting moiety is used for both diagnostic imaging and therapeutic interventions . By exchanging the diagnostic radioisotope (e.g., ^64Cu) with a therapeutic radioisotope (e.g., ^177Lu, ^90Y), Sarar-based radiopharmaceuticals could potentially serve dual diagnostic and therapeutic functions.

This theranostic approach would enable personalized treatment planning based on diagnostic imaging results, with subsequent targeted radiotherapy using the same targeting vector. The stability and favorable pharmacokinetic properties of Sarar-based radiopharmaceuticals make them particularly suitable for this approach.

Novel Targeting Strategies

Research is exploring the conjugation of Sarar to various novel targeting moieties beyond the current focus on anti-GD2 antibodies and bombesin peptides . These include emerging targets such as delta-like ligand 3 (DLL3) for neuroendocrine prostate cancer and alternative PSMA-targeting ligands for improved prostate cancer imaging .

The versatility of Sarar as a chelating platform enables its integration with diverse targeting strategies, potentially expanding its applications to additional cancer types and non-oncologic conditions. The simple conjugation chemistry and efficient radiolabeling procedures facilitate this exploration of novel targeting approaches.

Clinical Translation

While current research on Sarar has primarily focused on preclinical studies, there is significant potential for clinical translation of the most promising candidates . The favorable properties demonstrated in preclinical studies, including high target uptake, low non-target tissue accumulation, and efficient elimination, suggest that Sarar-based radiopharmaceuticals could offer improved diagnostic performance in clinical settings.

The simple synthesis of Sarar, ready complexation behavior with ^64Cu, kinetic inertness of the resulting complexes, and facile elimination from the body make it an attractive prospect for clinical applications in nuclear medicine . Ongoing research continues to optimize these properties and address any remaining challenges to clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume